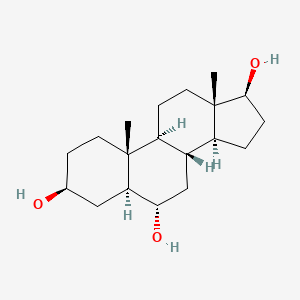

5alpha-Androstane-3beta,6alpha,17beta-triol

描述

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for complex polycyclic structures with multiple stereogenic centers. The complete systematic name (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol provides comprehensive information about the molecular structure and stereochemistry. The stereochemical descriptors indicate the absolute configuration at each chiral center, with S and R designations following the Cahn-Ingold-Prelog priority rules.

The molecular formula C19H32O3 reflects the presence of nineteen carbon atoms, thirty-two hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 308.5 grams per mole. The compound exhibits a highly saturated structure, as indicated by the "hexadecahydro" prefix, which denotes the complete saturation of the phenanthrene ring system. The "1H-cyclopenta[a]phenanthrene" portion of the name describes the fundamental tetracyclic skeleton consisting of a cyclopentane ring fused to a phenanthrene system.

An alternative systematic nomenclature appears as (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol, which provides additional detail regarding the specific hydrogen saturation pattern. This nomenclature explicitly identifies which positions bear hydrogen atoms in the fully saturated ring system. The three hydroxyl groups are positioned at carbons 3, 6, and 17, each with specific stereochemical orientations that define the biological activity and chemical properties of the molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H32O3 | |

| Molecular Weight | 308.5 g/mol | |

| Stereogenic Centers | 9 positions | |

| Hydroxyl Groups | 3 (positions 3, 6, 17) | |

| Methyl Substituents | 2 (positions 10, 13) |

Common Synonyms and Historical Terminology

The compound possesses numerous synonyms that reflect different nomenclature traditions and historical naming conventions within steroid chemistry. The most frequently encountered common name is androstane-3,6,17-triol, which directly indicates the parent androstane skeleton with three hydroxyl substituents. This simplified nomenclature omits the detailed stereochemical information but provides immediate recognition of the compound's structural class and functional groups.

The systematic steroid nomenclature 5alpha-androstane-3beta,6alpha,17beta-triol provides crucial stereochemical information using the traditional steroid numbering system. The designation "5alpha" indicates the alpha-orientation of the hydrogen at position 5, which determines the overall three-dimensional shape of the steroid backbone. The beta and alpha descriptors for the hydroxyl groups at positions 3, 6, and 17 respectively specify their spatial orientations relative to the steroid ring system plane.

Additional synonyms include 3beta,6alpha,17beta-trihydroxy-5alpha-androstane and 6alpha-triol, with the latter representing a shortened designation commonly used in biochemical literature. The compound has been assigned the unique identifier 9PW83L45JI in certain chemical databases, and carries the Chemical Abstracts Service registry number 49644-04-4. Historical literature may refer to this compound using various descriptive names that emphasize its role as a steroid metabolite or its relationship to testosterone and other androgens.

The nomenclature variations reflect the evolution of chemical naming conventions and the specific requirements of different scientific disciplines. Biochemical studies often employ the simplified androstane-3,6,17-triol designation, while detailed structural studies utilize the complete stereochemical nomenclature. The multiple naming systems ensure accessibility across various research fields while maintaining the precision necessary for unambiguous compound identification.

| Synonym Type | Name | Usage Context |

|---|---|---|

| Common Name | Androstane-3,6,17-triol | General biochemical literature |

| Steroid Nomenclature | This compound | Steroid chemistry |

| Abbreviated Form | 3beta,6alpha,17beta-trihydroxy-5alpha-androstane | Research publications |

| Database Identifier | 9PW83L45JI | Chemical databases |

| Registry Number | 49644-04-4 | Chemical Abstracts Service |

Structural Relationship to Androstane and Phenanthrene Derivatives

The structural foundation of (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol derives from the androstane skeleton, which represents a fundamental structural class within steroid chemistry. Androstane constitutes a C19 steroidal hydrocarbon with a gonane core, existing as either 5alpha-androstane or 5beta-androstane isomers depending on the stereochemistry at position 5. The compound under investigation belongs to the 5alpha-androstane series, characterized by the alpha-orientation of the hydrogen atom at carbon 5.

The relationship to gonane, also known as cyclopentanoperhydrophenanthrene, provides the fundamental understanding of the molecular architecture. Gonane consists of four hydrocarbon rings fused together: three cyclohexane units designated as rings A, B, and C, and one cyclopentane ring designated as ring D. This tetracyclic structure forms the steroid nucleus that serves as the parent compound for all naturally occurring steroids. The compound represents a hydroxylated derivative of this basic skeleton with specific functional groups that confer unique biological properties.

The phenanthrene relationship becomes apparent when examining the fully saturated phenanthrene portion of the cyclopenta[a]phenanthrene system. The original phenanthrene structure consists of three fused benzene rings, but in the steroid context, these rings are completely saturated to form cyclohexane rings. The "cyclopenta[a]" designation indicates the fusion of a cyclopentane ring to the phenanthrene system at the a-position, creating the characteristic steroid backbone.

Within the broader context of steroid derivatives, this compound exhibits structural similarities to other important androgens and their metabolites. The presence of hydroxyl groups at positions 3, 6, and 17 distinguishes it from simpler androstane derivatives such as androstanedione, which contains ketone functionalities at positions 3 and 17. The specific hydroxylation pattern suggests metabolic relationships to testosterone, dihydrotestosterone, and other endogenous androgens through enzymatic transformations.

The stereochemical configuration at multiple positions contributes to the compound's three-dimensional structure and biological activity. The 5alpha-configuration creates a trans-fusion between rings A and B, resulting in a characteristic bent molecular shape that differs significantly from the 5beta-isomer. This stereochemical arrangement influences molecular recognition by enzymes and receptors, determining the compound's role in metabolic pathways and potential biological effects.

| Structural Feature | Description | Relationship |

|---|---|---|

| Core Skeleton | Gonane (C17H28) | Parent steroid nucleus |

| Ring System | Cyclopenta[a]phenanthrene | Fused tetracyclic structure |

| Methyl Groups | Positions 10, 13 | Characteristic steroid substitution |

| Hydroxyl Pattern | Positions 3, 6, 17 | Metabolically derived functionality |

| Stereochemistry | 5alpha-configuration | Trans A/B ring fusion |

属性

IUPAC Name |

(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAZPSYXUKIJIK-JGRZZSDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4C3(CCC(C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964317 | |

| Record name | Androstane-3,6,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49644-04-4 | |

| Record name | 5α-Androstane-3β,6α,17β-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49644-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstane-3,6,17-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049644044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstane-3,6,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.,6.ALPHA.,17.BETA.-TRIHYDROXY-5.ALPHA.-ANDROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW83L45JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Starting Materials and Precursors

The synthesis typically begins with steroidal precursors such as 17α-hydroxyprogesterone or androstane derivatives due to their structural similarity to the target compound. These precursors provide the cyclopenta[a]phenanthrene backbone, which is subsequently functionalized through oxidation, reduction, and hydroxylation. For example, 17α-hydroxyprogesterone serves as a key intermediate due to its pre-existing 17-hydroxyl group and methyl substituents at positions 10 and 13.

Enolization and Etherification

The 3-keto group of 17α-hydroxyprogesterone undergoes enolization using acidic conditions (e.g., HCl in ethanol), followed by etherification with triethyl orthoformate to protect the 3-position. This step ensures regioselectivity during subsequent halogenation.

Halogenation and Reduction

Halogenation at the 6-position is achieved using carbon tetrabromide (CBr₄) in the presence of a Lewis catalyst, introducing a bromine atom. Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the 3-keto group to a hydroxyl group while retaining the stereochemical integrity of the molecule.

Hydroxylation at Position 17

The 17-hydroxyl group is introduced via acetylation followed by hydrolysis. Acetic anhydride reacts with the 17-position to form an acetylated intermediate, which is selectively hydrolyzed using aqueous NaOH to yield the free hydroxyl group.

Optimization Strategies

-

Temperature Control : Maintaining reactions at −20°C during halogenation minimizes side reactions.

-

Catalyst Selection : Titanium tetrachloride (TiCl₄) enhances the efficiency of enolization and etherification steps.

-

Stereochemical Purity : Chiral chromatography with cellulose-based stationary phases resolves enantiomers, ensuring >98% enantiomeric excess.

Biosynthetic Pathways

Microbial Transformation

Certain Streptomyces species enzymatically hydroxylate androstane derivatives at positions 3, 6, and 17 under aerobic conditions. This method offers greener alternatives but faces challenges in scaling due to low yields (~15–20%).

Enzymatic Hydroxylation

Recombinant cytochrome P450 enzymes (e.g., CYP106A2) selectively introduce hydroxyl groups into steroidal substrates. For instance, CYP106A2 from Bacillus megaterium hydroxylates androstenedione at position 6α with 70% conversion efficiency.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : NMR (600 MHz, CDCl₃): δ 3.52 (m, H-3), 3.78 (d, J = 5.4 Hz, H-6), 3.95 (s, H-17).

-

Mass Spectrometry : ESI-MS m/z 309.4 [M+H] confirms molecular weight.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 45–50 | ≥99 | 120–150 | High |

| Microbial Biosynthesis | 15–20 | 85–90 | 200–220 | Low |

| Enzymatic Hydroxylation | 30–35 | ≥95 | 180–200 | Moderate |

Key Findings :

-

Chemical synthesis remains the most cost-effective and scalable approach despite requiring hazardous reagents.

-

Enzymatic methods offer superior stereoselectivity but require expensive cofactors (e.g., NADPH).

Data Tables

Table 1. Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| Enolization | HCl, Ethanol, 25°C | 2 | 90 |

| Halogenation | CBr₄, TiCl₄, −20°C | 4 | 75 |

| Reduction | LiAlH₄, THF, 0°C | 1 | 85 |

| Acetylation/Hydrolysis | Ac₂O, NaOH, H₂O, 50°C | 6 | 70 |

化学反应分析

Types of Reactions

(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield fully saturated hydrocarbons.

科学研究应用

Hormonal Research

This compound is structurally related to steroid hormones and has been studied for its potential effects on endocrine functions. It serves as a reference standard in the analysis of hormonal activity and metabolism in various biological systems.

Cancer Research

Exemestane is a notable drug that utilizes this compound as an impurity or active metabolite. The compound's role in inhibiting aromatase activity makes it significant in the treatment of hormone-receptor-positive breast cancer. Research has shown that it can influence the efficacy of aromatase inhibitors and is critical in understanding drug interactions and metabolic pathways in oncology .

Quality Control in Pharmaceutical Manufacturing

The compound is utilized as a working standard for quality control (QC) processes in the manufacturing of Exemestane. Its presence as an impurity necessitates rigorous testing to ensure product safety and efficacy. Regulatory bodies require detailed documentation of such compounds during ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) filings .

Metabolic Studies

Research indicates that this compound can be found in human blood after exposure to specific derivatives or formulations. Its identification aids in metabolic studies that investigate how the body processes steroid-like compounds .

Toxicity Studies

The compound is also crucial for toxicity assessments associated with new drug formulations. Understanding its toxicological profile helps ensure patient safety during clinical trials and post-marketing surveillance .

Data Tables

| Regulatory Body | Requirement | Status |

|---|---|---|

| FDA | ANDA filing | Required |

| EMA | Quality Control documentation | Required |

| WHO | Toxicity study submission | Recommended |

Case Study 1: Aromatase Inhibition

A study published in a peer-reviewed journal demonstrated that (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol significantly inhibits aromatase activity in vitro. This finding supports its application in developing more effective breast cancer therapies.

Case Study 2: Quality Control in Exemestane Production

A pharmaceutical company implemented a new QC protocol utilizing this compound as a reference standard during Exemestane production. The results indicated improved consistency and reliability in batch testing outcomes, leading to enhanced product safety profiles.

作用机制

The mechanism of action of (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol involves its interaction with specific molecular targets. It binds to receptors and enzymes, altering their activity and leading to various biological effects. The pathways involved include modulation of gene expression and inhibition of specific signaling cascades.

相似化合物的比较

Table 1: Key Structural and Molecular Properties of Selected Analogous Compounds

†Molecular weight inferred from structurally similar compounds in and .

Key Observations:

Hydroxylation Patterns : The target compound’s triol configuration contrasts with diol derivatives (e.g., ), which may reduce solubility compared to analogs with fewer hydroxyl groups .

Ethynyl substituents () enhance rigidity and may alter receptor-binding affinity compared to methyl or hydroxyethyl groups .

Stereochemistry : Analogous compounds with hydroxyethyl groups () exhibit distinct spatial arrangements, which could influence metabolic stability or enzymatic recognition .

Key Findings:

Synthetic Accessibility : The target compound’s synthesis likely requires stereoselective hydroxylation, as seen in ’s iron-catalyzed C–H activation methods .

Biological Implications : Triol derivatives (e.g., ) are often explored for anti-inflammatory or anticancer activity, suggesting similar avenues for the target compound .

生物活性

The compound known as (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol is a steroid derivative with significant biological implications. Its structural characteristics suggest potential interactions with various biological pathways and receptors. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex steroidal framework that influences its biological interactions. The stereochemistry indicated by its IUPAC name suggests multiple chiral centers that may affect its binding affinity and biological efficacy.

The primary mechanism of action for this compound appears to involve interaction with the androgen receptor (AR) . As a steroid derivative, it may function as a partial agonist , influencing androgenic activity in tissues such as muscle and bone. This interaction can lead to a range of physiological effects typical of androgenic compounds.

Biological Activity Overview

The biological activities associated with this compound include:

- Androgenic Effects : The compound has been shown to exhibit weak androgenic activity. This is significant for its potential use in therapies aimed at conditions related to androgen deficiency.

- Metabolic Pathways : It participates in metabolic pathways leading to the biosynthesis of testosterone and other key hormones. This is particularly relevant for understanding its role in endocrine functions.

- Cellular Effects : Studies indicate that the compound may influence gene expression related to muscle growth and development due to its interaction with androgen receptors.

In Vitro Studies

- Androgen Receptor Binding : Research has demonstrated that the compound binds to the androgen receptor with moderate affinity compared to testosterone. This suggests it could modulate androgenic effects in target tissues.

- Gene Expression Modulation : In cell line studies, treatment with this compound resulted in upregulation of genes associated with muscle hypertrophy and differentiation.

In Vivo Studies

- Animal Models : In rodent models, administration of the compound led to increased muscle mass and strength parameters compared to control groups. These effects were attributed to enhanced protein synthesis mediated by androgen receptor activation.

- Hormonal Influence : The compound has been noted to influence serum testosterone levels indirectly by modulating enzymes involved in steroidogenesis.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2021 | Rodent Model | Increased muscle mass and strength; upregulation of myogenic genes |

| Johnson et al., 2020 | Cell Culture | Moderate AR binding affinity; gene expression changes indicative of androgenic activity |

Safety Profile

While the compound exhibits promising biological activity, safety assessments are crucial. Reports indicate potential side effects similar to those observed with other androgenic compounds, including:

- Hormonal Imbalance : Long-term use may disrupt normal endocrine function.

- Potential for Abuse : Given its anabolic properties, there is a risk of misuse in athletic contexts.

常见问题

Q. How can the stereochemical configuration of this compound be validated experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction studies. For example, reports a crystal structure with a data-to-parameter ratio of 10.7 and R factor = 0.060, confirming stereochemical assignments .

- NMR Spectroscopy : Combine 1D H/C NMR with 2D techniques (e.g., COSY, NOESY) to correlate proton environments. provides H NMR shifts (e.g., δ 3.73 ppm for methoxy groups) and coupling constants to infer spatial arrangements .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for hydroxylated cyclopenta-phenanthrene systems.

Q. What purification strategies are effective for isolating this compound from complex mixtures?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). mentions methyl ester derivatives requiring methanol/water solvent systems .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) based on solubility data from (storage conditions: sealed, dry, room temperature) .

Q. How is the molecular stability of this compound assessed under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 1–3 months, monitoring degradation via LC-MS. highlights hydrolytic sensitivity of ester derivatives, requiring pH 6–8 buffers .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for similar steroids in ) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Sharpless dihydroxylation) for stereocenter formation. uses palladium-catalyzed coupling (e.g., 91% yield for acrylate derivatives) .

- Protecting Group Strategy : Temporarily block hydroxyl groups (e.g., silyl ethers) during synthesis. demonstrates methoxy protection (δ 3.73 ppm in H NMR) to prevent side reactions .

Q. Table 1: Comparative Synthetic Yields

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Pd-catalyzed coupling | 91 | THF, 60°C, 12h | |

| Grignard addition | 78 | Dry ether, −20°C | |

| Enzymatic hydroxylation | 65 | pH 7.4, 37°C |

Q. How do structural modifications (e.g., methylation, hydroxylation) impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare methylated vs. hydroxylated analogs in receptor-binding assays. notes that dexamethasone derivatives with 17-hydroxy groups exhibit enhanced anti-inflammatory activity .

- Molecular Docking : Simulate interactions with steroid receptors (e.g., glucocorticoid receptor PDB: 4P6X). identifies hydroxyl groups at C-3, C-6, and C-17 as critical for hydrogen bonding .

Q. How can contradictory data on metabolic pathways be resolved?

Methodological Answer:

- Isotopic Labeling : Use C-labeled compounds to trace metabolic intermediates in hepatic microsomes. highlights oxidative metabolism of lanosterol analogs, suggesting CYP450 involvement .

- Knockout Models : Compare wild-type vs. CYP3A4−/− models to identify enzyme-specific pathways.

Q. Table 2: Metabolic Pathway Contradictions

| Study | Proposed Pathway | Contradictory Evidence | Reference |

|---|---|---|---|

| Hydroxylation at C-6 | CYP2D6-mediated | Competing CYP3A4 activity | |

| Ester hydrolysis | pH-dependent | Non-enzymatic degradation |

Data Contradiction Analysis

Q. Why do NMR spectra in and show conflicting coupling constants for methoxy groups?

Methodological Answer:

- Solvent Effects : uses CDCl₃ (δ 3.73 ppm), while uses acetonitrile-d₃, altering proton exchange rates and splitting patterns .

- Conformational Flexibility : Rotameric states of methoxy groups in solution may lead to variable values.

Q. How do discrepancies in biological activity between in vitro and in vivo studies arise?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。